

1-Ethylpyrrolidin-2-one (NEP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethylpyrrolidin-2-one**

Cat. No.: **B1215724**

[Get Quote](#)

CAS Number: 2687-91-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **1-Ethylpyrrolidin-2-one** (also known as N-Ethylpyrrolidone or NEP), a versatile aprotic solvent. The information presented herein is intended to support research, development, and safety protocols involving this chemical compound.

Chemical Identity and Physicochemical Properties

1-Ethylpyrrolidin-2-one is a colorless, polar aprotic solvent with high thermal and chemical stability.^{[1][2]} Its properties make it a valuable medium for a variety of chemical reactions and formulations.

Table 1: Physicochemical Properties of **1-Ethylpyrrolidin-2-one**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO	[3][4][5][6][7][8]
Molecular Weight	113.16 g/mol	[3][4][6][7][8][9]
Appearance	Colorless to pale yellow clear liquid	[1][2][10]
Boiling Point	203.56 °C @ 760 mmHg (est.)	[10]
82-83 °C @ 101.3 kPa	[1]	
97 °C @ 20 mmHg	[1][11]	
Melting Point	-75.0 °C	[2]
Density	0.992 g/mL at 25 °C	[1][11]
1.0 g/cm ³ at 20 °C	[9]	
Refractive Index (n _{20/D})	1.465	[1][11]
Vapor Pressure	0.18 hPa @ 20 °C	[9]
0.276 mmHg @ 25 °C (est.)	[10]	
Flash Point	91 °C (Pensky-Martens closed cup)	[9]
76.11 °C (Tag Closed Cup)	[10]	
Autoignition Temperature	245 °C	[9]
Solubility	Miscible with water and most common organic solvents	[1][2]
pH	8-9 (100 g/L in H ₂ O at 20 °C)	[9]
Viscosity (kinematic)	2.1 cSt @ 20 °C	[9]
Explosive Limits	1.3 - 7.7 % (v/v)	[1][9]

Synthesis and Manufacturing

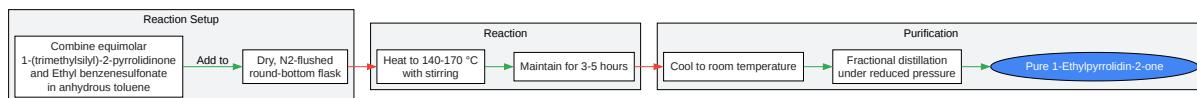
A common laboratory-scale synthesis of **1-Ethylpyrrolidin-2-one** involves the N-alkylation of a protected pyrrolidinone derivative.

Experimental Protocol: Synthesis of 1-Ethylpyrrolidin-2-one

Principle: This procedure details the synthesis via the reaction of 1-(trimethylsilyl)-2-pyrrolidinone with ethyl benzenesulfonate. The trimethylsilyl group serves as a protecting group for the nitrogen atom, facilitating the alkylation.

Materials:

- 1-(trimethylsilyl)-2-pyrrolidinone
- Ethyl benzenesulfonate
- Anhydrous Toluene
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Distillation apparatus
- Nitrogen or Argon gas supply


Procedure:

- **Reaction Setup:** In a dry, nitrogen-flushed round-bottom flask, combine an equimolar amount of 1-(trimethylsilyl)-2-pyrrolidinone (e.g., 0.1 mol) and ethyl benzenesulfonate (0.1 mol) in anhydrous toluene.
- **Reaction Conditions:** Heat the mixture to 140-170 °C with vigorous stirring.[3][7]
- **Reaction Time:** Maintain the reaction at this temperature for 3-5 hours, monitoring the progress by a suitable method (e.g., GC-MS).[3][7]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.

- Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the **1-Ethylpyrrolidin-2-one**.

Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Ethylpyrrolidin-2-one**.

Applications in Research and Industry

1-Ethylpyrrolidin-2-one is utilized in a wide range of applications due to its excellent solvent properties and low toxicity profile.

- Solvent: It is a highly efficient selective solvent used in various industrial processes.[1][2] This includes applications in oil refining, and as a medium for polymerization reactions.[1]
- Chemical Synthesis: It serves as a catalyst and a reaction medium in the synthesis of pharmaceuticals, dyes, pesticides, and heat-resistant resins.[1][2]
- Formulations: NEP is found in a variety of products including coatings, inks, adhesives, and cleaning agents.[12] It is also used in the formulation of anti-freeze products and lubricants. [12]

- Drug Development: It has been studied as a transdermal absorption-enhancing compound. [\[11\]](#)

Safety and Handling

Proper handling of **1-Ethylpyrrolidin-2-one** is crucial to ensure laboratory and industrial safety.

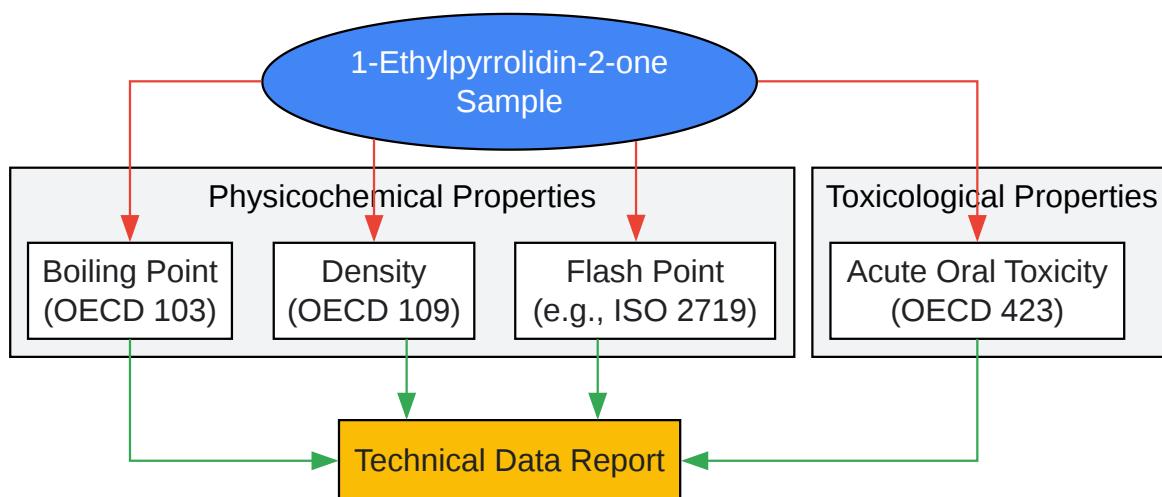
Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage. [13] [14] [15] [16]
Reproductive Toxicity	1B	H360D: May damage the unborn child. [12] [13] [14] [16]
Flammable Liquids	4	Combustible liquid. [13] [15]

Handling Precautions:

- Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[\[1\]](#) Tightly fitting safety goggles are recommended.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[\[13\]](#) Store locked up.[\[13\]](#)
- Incompatibilities: Avoid contact with strong acids, strong bases, acid chlorides, and oxidizing agents.[\[13\]](#)

First Aid Measures:


- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[\[1\]](#)

- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols for Property Determination

The following are generalized protocols based on OECD guidelines for determining key physicochemical and toxicological properties.

Experimental Workflow: Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining key properties of a chemical.

Protocol 1: Boiling Point Determination (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. Differential Scanning Calorimetry (DSC) is a

modern and accurate method.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Volatile sample pans and lids
- Reference material (e.g., Indium) for calibration

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material.
- Sample Preparation: Accurately weigh a small amount of **1-Ethylpyrrolidin-2-one** (typically 1-5 mg) into a volatile sample pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
- Measurement: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis: The boiling point is determined as the onset temperature of the endothermic peak corresponding to the vaporization of the sample. The measurement should be repeated for accuracy.

Protocol 2: Density Determination (OECD Guideline 109)

Principle: The oscillating densitometer method measures the change in the resonant frequency of a U-shaped tube when filled with the sample liquid. This change is directly related to the density of the liquid.

Apparatus:

- Oscillating densitometer with a thermostatically controlled cell
- Syringes for sample injection

- High-purity water and air for calibration

Procedure:

- Calibration: Calibrate the instrument at a specified temperature (e.g., 20 °C) using dry air and high-purity water.
- Sample Introduction: Inject the **1-Ethylpyrrolidin-2-one** sample into the measurement cell, ensuring no air bubbles are present.
- Equilibration: Allow the sample to reach thermal equilibrium within the cell.
- Measurement: The instrument measures the oscillation period of the U-tube and calculates the density.
- Cleaning: Thoroughly clean and dry the cell before the next measurement. Perform measurements in duplicate or triplicate.

Protocol 3: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Principle: This method determines the acute toxicity of a substance after oral administration. It is a stepwise procedure using a small number of animals (typically rats) to classify the substance into a GHS category based on mortality.

Animals:

- Healthy, young adult rats (e.g., Wistar strain), typically females as they can be slightly more sensitive.
- Animals are acclimatized for at least 5 days before the study.

Procedure:

- Dose Preparation: The test substance is typically administered as supplied. If necessary, it can be dissolved in a suitable vehicle like water or corn oil.

- Administration: The substance is administered in a single dose by gavage to a group of 3 animals.
- Starting Dose: Based on existing information, a starting dose is selected (e.g., 300 mg/kg).
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
- Stepwise Procedure:
 - If mortality occurs, the test is repeated at a lower dose level.
 - If no mortality occurs, the test is repeated at a higher dose level.
- Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, allowing for classification. All surviving animals are humanely euthanized and subjected to a gross necropsy at the end of the observation period.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of **1-Ethylpyrrolidin-2-one**.

- Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center provides mass spectral data for **1-Ethylpyrrolidin-2-one**, which can be used for its identification in complex mixtures.[7]
- Infrared (IR) Spectrum: The gas-phase IR spectrum is available from the NIST Chemistry WebBook and shows characteristic absorptions for the amide carbonyl group and C-H bonds.[6]
- Gas Chromatography: Retention indices for gas chromatographic analysis have been reported, aiding in its separation and quantification.

This technical guide provides a summary of the key data and protocols relevant to **1-Ethylpyrrolidin-2-one**. For detailed regulatory and safety information, users should always refer to the most current Safety Data Sheet (SDS) and relevant institutional and governmental guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. scribd.com [scribd.com]
- 4. oecd.org [oecd.org]
- 5. ecetoc.org [ecetoc.org]
- 6. oecd.org [oecd.org]
- 7. 1-Ethyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 8. lcslaboratory.com [lcslaboratory.com]
- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. laboratuar.com [laboratuar.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-Ethylpyrrolidin-2-one (NEP): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215724#1-ethylpyrrolidin-2-one-cas-number-2687-91-4-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com